molecular formula C10H6ClN3 B3358727 Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro- CAS No. 81810-09-5

Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-

Cat. No. B3358727
CAS RN: 81810-09-5
M. Wt: 203.63 g/mol
InChI Key: VXOXKBYLJREXJL-UHFFFAOYSA-N
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Description

“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is a chemical compound . It is related to protein pyrolysates and is known to be highly mutagenic . It has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .


Synthesis Analysis

The synthesis of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” involves a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .


Molecular Structure Analysis

The molecular formula of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is C10H8N4 . The molecular weight is 184.1973 .


Chemical Reactions Analysis

The synthesis of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” involves a tandem double palladium-catalyzed amination of 2-chloro-3-iodopyridine with 2-aminopyridine . This reaction is part of the wider field of transition-metal-catalyzed coupling reactions, which have become one of the most efficient and direct strategies for carbon–carbon bond formation .

Mechanism of Action

While the specific mechanism of action for “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is not mentioned in the search results, it is known that certain derivatives of dipyrido[1,2-a:3’,2’-d]imidazole can affect the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes, zoxazolamine hydroxylase and dimethylnitrosamine-N-demethylase (DMN-d-ase) .

Safety and Hazards

“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is known to be highly mutagenic . It has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates , suggesting potential exposure through diet. Additionally, it has been detected in the plasma of uremic patients, suggesting that one of the excretory pathways of these carcinogens is via the kidney .

properties

IUPAC Name

6-chloro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-4-5-12-10-9(7)13-8-3-1-2-6-14(8)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOXKBYLJREXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=CN=C3N2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231386
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81810-09-5
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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